

An In-depth Technical Guide on the Chemical Structure and Properties of Menfegol

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Compound of Interest

Compound Name: Menfegol

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Introduction

Menfegol is a non-ionic surfactant employed as a spermicidal agent.^[1] It is the active ingredient in certain contraceptive formulations, including foaming tablets and condom coatings.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Menfegol**, along with detailed experimental protocols for its evaluation.

Chemical Structure and Identification

Menfegol is chemically identified as p-menthanyl-phenyl-polyoxyethylene ether. The structure consists of a hydrophobic p-menthanyl-phenyl group and a hydrophilic polyoxyethylene chain.

Synonyms:

- Poly(oxy-1,2-ethanediyl), α -[4-[methyl(1-methylethyl)cyclohexyl]phenyl]- ω -hydroxy-
- p-Menthanyl-phenyl-polyoxyethylene^{[4][4]} ether^[2]

Molecular Formula: C₁₈H₂₈O₂

Chemical Structure Diagram:

Caption: Chemical structure of **Menfegol**.

Physicochemical Properties

Due to the nature of **Menfegol** as a polymeric mixture, its physicochemical properties can vary. The following table summarizes available data for related compounds, which can provide an estimation for **Menfegol**.

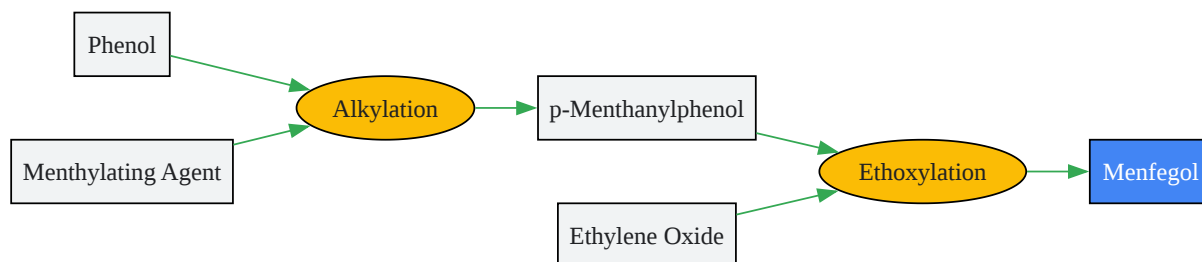
Property	Value	Source
Molecular Weight	276.41 g/mol	N/A
Appearance	Colorless to amber liquid	[5]
Density	~0.936 g/cm ³	[5]
Boiling Point	~220°C	[5]
Melting Point	< -20°C	[5]
Flash Point	~96°C	[5]
Vapor Pressure	~0.0920 mmHg @ 23°C	[5]
Log P	~4.26	[5]
Solubility	Data not available	

Synthesis

A detailed, specific synthesis protocol for **Menfegol** is not readily available in the public domain. However, its synthesis can be inferred from general methods for producing polyphenyl ethers and polyoxyethylene ethers. The synthesis would likely involve a multi-step process:

- **Alkylation of Phenol:** Reaction of phenol with a menthylating agent to produce p-menthanylphenol.
- **Ethoxylation:** The p-menthanylphenol is then reacted with ethylene oxide in the presence of a catalyst to form the polyoxyethylene ether chain. The length of the chain (the 'n' in the structural formula) can be controlled by the reaction conditions.

A general representation of the synthesis is as follows:



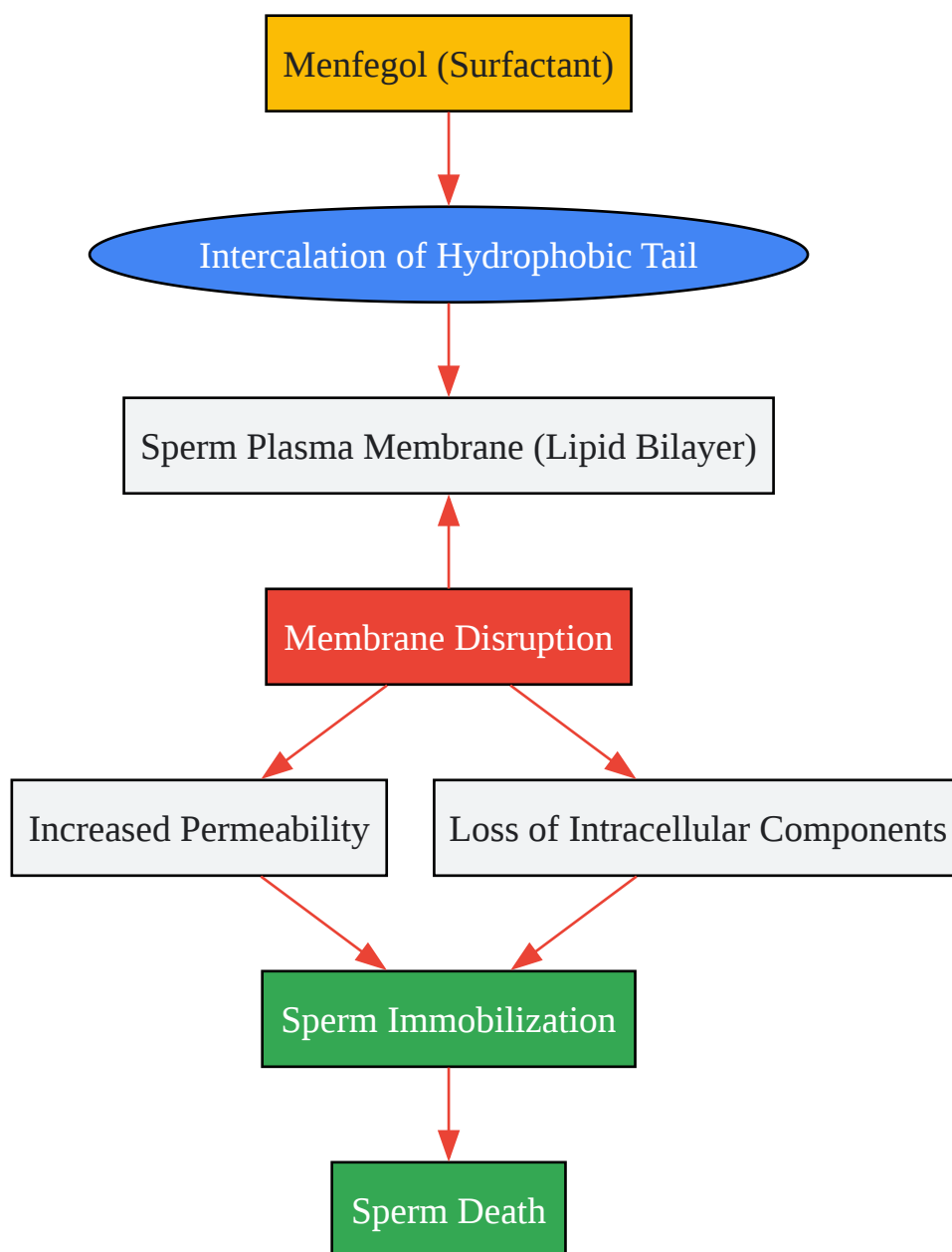
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Caption: Generalized synthesis workflow for **Menfegol**.

Mechanism of Action

Menfegol functions as a spermicide through its properties as a non-ionic surfactant.[1] The primary mechanism of action is the disruption of the sperm cell membrane.[6] The hydrophobic p-menthanyl-phenyl tail of the molecule intercalates into the lipid bilayer of the sperm plasma membrane, while the hydrophilic polyoxyethylene head interacts with the aqueous environment. This disrupts the integrity of the membrane, leading to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.[6]

This mechanism does not involve a specific signaling pathway but is rather a direct physical effect on the cell membrane.



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Caption: Mechanism of action of **Menfegol** on sperm.

Experimental Protocols

The evaluation of the spermicidal activity of **Menfegol** can be conducted using various in-vitro assays. Detailed protocols for two common methods, the Sander-Cramer test and the MTT assay, are provided below.

Sander-Cramer Test (Modified) for Spermicidal Activity

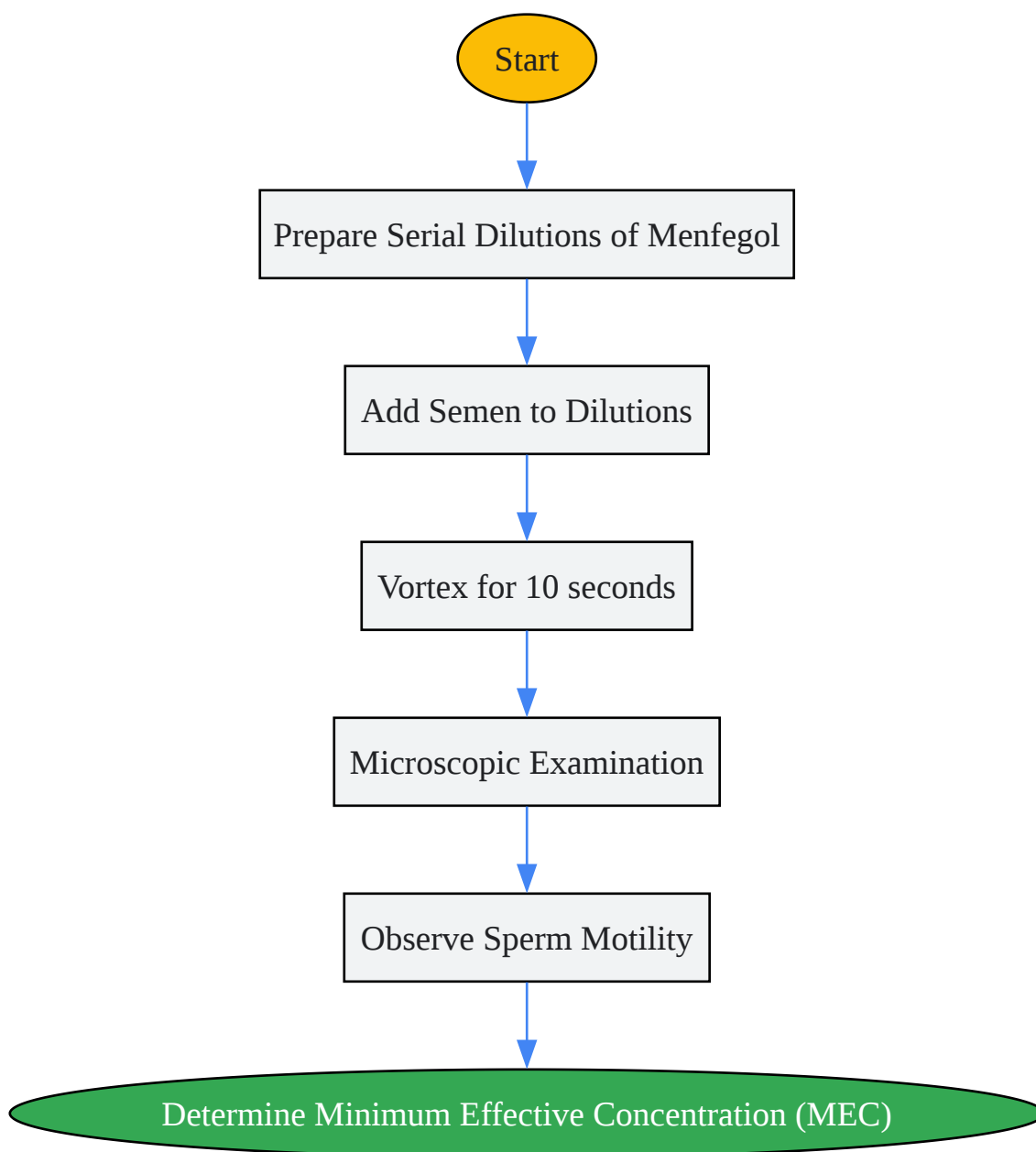
This test is a qualitative assay to determine the minimum effective concentration (MEC) of a spermicidal agent required to immobilize sperm.^[7]

Materials:

- **Menfegol** stock solution (e.g., 1% w/v in physiological saline)
- Physiological saline (0.9% NaCl)
- Freshly collected human semen sample (liquefied for 30-60 minutes at 37°C)
- Microscope slides and coverslips
- Vortex mixer
- Microscope (phase-contrast recommended)

Procedure:

- Prepare serial dilutions of the **Menfegol** stock solution in physiological saline.
- In a series of test tubes, add 0.25 mL of each **Menfegol** dilution.
- To each tube, add 0.05 mL of the liquefied semen sample.
- Immediately vortex the mixture at a low speed for 10 seconds.
- Place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under the microscope at 400x magnification.
- Observe for sperm motility. The MEC is the lowest concentration of **Menfegol** at which 100% of the sperm are immotile within 20-30 seconds.^{[7][8]}



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Caption: Workflow for the Sander-Cramer spermicidal assay.

MTT Assay for Sperm Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability.[9]

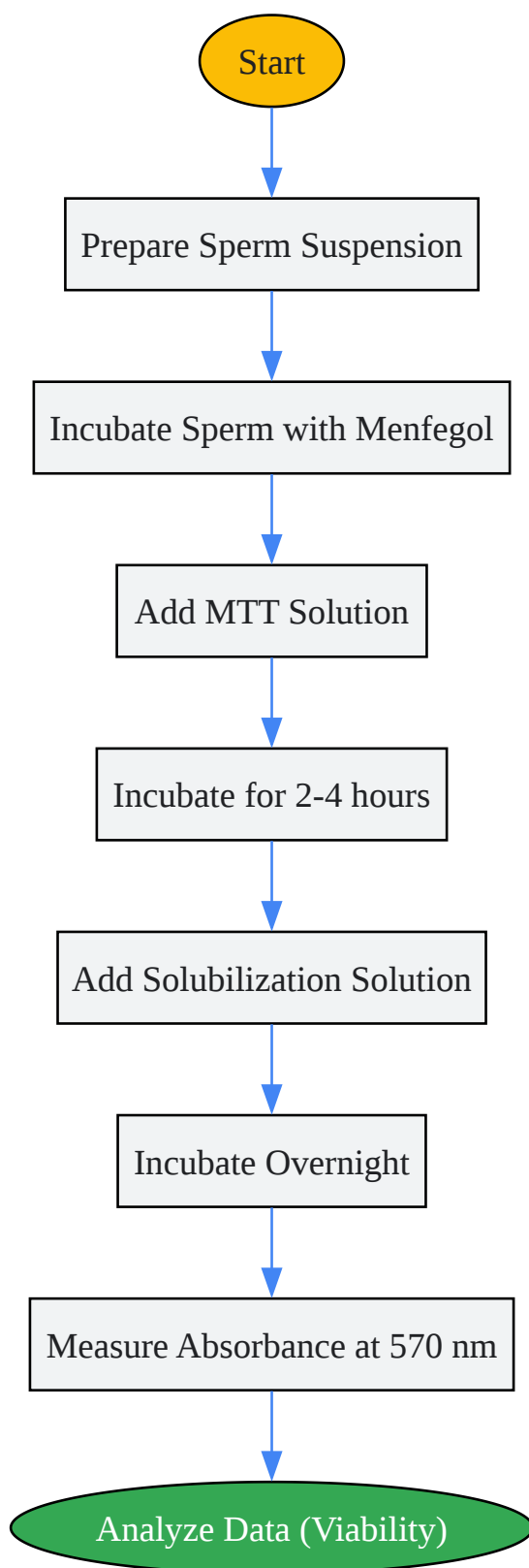
Materials:

- **Menfegol**

- Freshly collected human semen sample
- Culture medium (e.g., Ham's F10 with 25 mM HEPES and 10% HSA)
- MTT solution (5 mg/mL in phosphate-buffered saline, sterile filtered)
- Solubilization solution (e.g., acidified isopropanol or DMSO)
- 96-well microplate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Prepare a sperm suspension in the culture medium.
- Incubate the sperm with various concentrations of **Menfegol** for a specified time (e.g., 30 minutes) at 37°C.
- Following incubation, add 10 µL of the MTT solution to each well containing 100 µL of the sperm suspension.
- Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[\[10\]](#)
- After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Allow the plate to stand overnight in the incubator.[\[10\]](#)
- Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[\[10\]](#)[\[11\]](#)
- The absorbance is directly proportional to the number of viable, metabolically active sperm.



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Caption: Workflow for the MTT sperm viability assay.

Quantitative Data Summary

Parameter	Concentration	Observation	Source
Spermicidal Activity	≥ 0.5 mg/mL	Strong spermicidal activity	[2]
Condom Coating	20 mg/condom	Complete suppression of sperm motility and no viable sperm	[2]
Foaming Tablet Dosage	60 mg	Administered 2-10 minutes before coitus	[1]
Genital Lesions (Frequent Use)	1-8 tablets/day for 14 days	Increased incidence of genital lesions with frequent use	[12]

Safety and Side Effects

While generally considered safe for occasional use, frequent application of **Menfegol** has been associated with adverse effects. Studies have shown a high incidence of genital lesions in individuals using **Menfegol** foaming tablets multiple times a day.[12] Potential side effects can include skin rash, itching, and a burning or stinging sensation.[1]

Conclusion

Menfegol is a well-established spermicidal agent with a clear mechanism of action based on its surfactant properties. This guide provides a detailed overview of its chemical structure, properties, and methods for its evaluation. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this and similar compounds. Further research into the specific physicochemical properties and a standardized synthesis protocol would be beneficial for the continued development and quality control of **Menfegol**-containing products.

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